molecular formula C16H20N2O2 B7516837 (2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone

(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone

Cat. No. B7516837
M. Wt: 272.34 g/mol
InChI Key: RCMGTAKODOPDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. This compound is a synthetic cannabinoid that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and related processes. In

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood, but it is believed to act as a partial agonist at the CB1 and CB2 receptors in the endocannabinoid system. This means that it binds to these receptors and activates them to some degree, but not as strongly as natural cannabinoids like THC. This may explain why synthetic cannabinoids like this compound have different effects than natural cannabinoids, and why they may be useful for studying the endocannabinoid system in more detail.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including modulation of pain perception, anxiety, and inflammation. Studies have shown that this compound can reduce pain sensitivity in animal models, and may have potential as a treatment for chronic pain. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety levels in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful for treating conditions such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in lab experiments is its specificity for the CB1 and CB2 receptors in the endocannabinoid system. This means that researchers can study the effects of cannabinoids on these receptors without the confounding effects of other signaling molecules. However, one limitation of using synthetic cannabinoids like this compound is that they may have different effects than natural cannabinoids, and may not accurately reflect the effects of cannabis use in humans.

Future Directions

There are several future directions for research on (2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of interest is in the development of more selective and potent synthetic cannabinoids that can be used to study the endocannabinoid system in more detail. Another area of research is in the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of chronic pain, anxiety, and inflammation. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids, both in terms of their safety and their potential for addiction and abuse.

Synthesis Methods

The synthesis method for (2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone involves the reaction of two precursor compounds, 2-methyl-1-pyrroline and 2,5-dimethylfuran-3-carboxylic acid, with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and the resulting product is purified using chromatography techniques.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has a variety of potential applications in scientific research. One of the most promising areas of research is in the study of the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a key role in a variety of physiological processes. Synthetic cannabinoids like this compound can be used to study the effects of cannabinoids on the body and brain, and may provide insights into the mechanisms underlying conditions such as chronic pain, anxiety, and depression.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-10-13(12(2)20-11)16(19)18-9-5-7-15(18)14-6-4-8-17(14)3/h4,6,8,10,15H,5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMGTAKODOPDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC2C3=CC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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